Methyl 2-methylquinoline-6-carboxylate

Description

BenchChem offers high-quality Methyl 2-methylquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

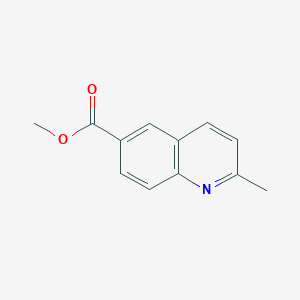

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSIXOOGGCSYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368012 | |

| Record name | methyl 2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108166-01-4 | |

| Record name | methyl 2-methylquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-methylquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Methyl 2-methylquinoline-6-carboxylate, a key intermediate in pharmaceutical research and development. This document outlines the core chemical reactions, experimental protocols, and quantitative data to support the laboratory synthesis of this compound.

Introduction

Methyl 2-methylquinoline-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its quinoline core is a common scaffold in a variety of biologically active molecules. The presence of the methyl group at the 2-position and the carboxylate at the 6-position provides opportunities for further chemical modifications, making it a versatile building block for the synthesis of more complex drug candidates. This guide focuses on a reliable and well-established multi-step synthesis route.

Core Synthesis Pathway

A prevalent and effective method for the synthesis of Methyl 2-methylquinoline-6-carboxylate involves a two-step process:

-

Doebner-von Miller Reaction: Synthesis of the quinoline core to produce 2-methylquinoline-6-carboxylic acid.

-

Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

This pathway is advantageous due to the availability of starting materials and the robustness of the reactions involved.

Step 1: Doebner-von Miller Synthesis of 2-Methylquinoline-6-carboxylic acid

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] In this specific application, 4-aminobenzoic acid reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 2-methylquinoline-6-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminobenzoic acid (1 equivalent) and a 6 M solution of hydrochloric acid.

-

Reagent Addition: While stirring vigorously, slowly add crotonaldehyde (1.2 equivalents).

-

Oxidant Addition: Carefully add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (0.5 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Purification: The precipitated product, 2-methylquinoline-6-carboxylic acid, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [2] |

| Typical Yield | 60-75% | General literature values for similar reactions. |

| Melting Point | 235-238 °C |

Step 2: Fischer Esterification of 2-Methylquinoline-6-carboxylic acid

The carboxylic acid functional group of 2-methylquinoline-6-carboxylic acid is converted to a methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding process.

Experimental Protocol:

-

Reaction Setup: Suspend 2-methylquinoline-6-carboxylic acid (1 equivalent) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Typical Yield | >90% | General literature values for Fischer esterification. |

| Melting Point | 98-101 °C |

Alternative Synthesis Pathways

While the Doebner-von Miller reaction followed by esterification is a robust method, other classical quinoline syntheses can be adapted for the preparation of the 2-methylquinoline-6-carboxylic acid core. These include:

-

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4] While effective for many quinolines, the reaction can be vigorous.

-

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions.[5][6]

-

Pfitzinger Reaction: This synthesis utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[7]

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[8]

The choice of a particular pathway will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Conclusion

The synthesis of Methyl 2-methylquinoline-6-carboxylate is readily achievable through a well-defined, two-step process commencing with the Doebner-von Miller reaction to construct the quinoline nucleus, followed by a high-yielding Fischer esterification. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this valuable chemical intermediate. The alternative pathways mentioned also provide flexibility in synthetic design.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. iipseries.org [iipseries.org]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]

Physical and chemical properties of Methyl 2-methylquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 2-methylquinoline-6-carboxylate. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental protocols.

Chemical Identity and Physical Properties

Methyl 2-methylquinoline-6-carboxylate, with the CAS Number 108166-01-4, is a heterocyclic compound belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for the development of therapeutic agents.[1]

Structure and Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-methylquinoline-6-carboxylate[2] |

| CAS Number | 108166-01-4[2] |

| Molecular Formula | C₁₂H₁₁NO₂[2] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC[2] |

| InChI Key | KGSIXOOGGCSYTB-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 201.22 g/mol | PubChem[2] |

| Physical Form | Solid | ChemScene |

| Melting Point | 103-105 °C | ChemScene |

| Boiling Point (Predicted) | 320.3 ± 22.0 °C at 760 mmHg | ChemScene |

| Flash Point (Predicted) | 147.5 ± 22.3 °C | ChemScene |

| XLogP3 (Predicted) | 2.4 | PubChem[2] |

Synthesis and Characterization

The synthesis of Methyl 2-methylquinoline-6-carboxylate can be approached as a two-step process: the formation of the quinoline core followed by esterification.

Synthesis of 2-methylquinoline-6-carboxylic acid (Precursor)

The precursor, 2-methylquinoline-6-carboxylic acid, can be synthesized via the Doebner-von Miller reaction. This classic method involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound.[3][4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) with concentrated hydrochloric acid.

-

Addition of Aldehyde: To this acidic mixture, slowly add crotonaldehyde (1.2 equivalents). The reaction is typically exothermic.[6]

-

Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and neutralize it with a concentrated base solution (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude 2-methylquinoline-6-carboxylic acid can be purified by recrystallization from an appropriate solvent system.

Caption: Workflow for the synthesis of the precursor acid.

Esterification to Methyl 2-methylquinoline-6-carboxylate

The final product is obtained through the Fischer esterification of the carboxylic acid precursor with methanol, catalyzed by a strong acid.

-

Reaction Setup: Suspend 2-methylquinoline-6-carboxylic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[7]

-

Heating: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for the final esterification step.

Spectral Characterization

-

¹H NMR: The spectrum is expected to show signals for the methyl group on the quinoline ring (a singlet around 2.5-2.7 ppm), the methyl group of the ester (a singlet around 3.9-4.1 ppm), and a series of signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the quinoline ring system.

-

¹³C NMR: The spectrum would display characteristic peaks for the two methyl carbons, the ester carbonyl carbon (around 165-170 ppm), and the aromatic carbons of the quinoline core.

-

IR Spectroscopy: Key absorption bands would be expected for C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching, and C=C and C=N stretching vibrations from the aromatic quinoline ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 201.22.

Biological Activity and Potential Applications

The quinoline scaffold is a cornerstone in the development of drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Derivatives of quinoline are known to be bioactive and are used in the synthesis of various dyes and pharmaceuticals.[8]

While specific studies on the biological activity of Methyl 2-methylquinoline-6-carboxylate are limited, research on closely related 2,6-disubstituted quinoline derivatives has shown potential. For instance, a series of 2-substituted quinoline-6-carboxamides were synthesized and evaluated as potential antagonists for the metabotropic glutamate receptor 1 (mGluR1), which is a target for treating neuropathic pain.

The precursor, 2-methylquinoline-6-carboxylic acid, is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of fluorescent dyes and corrosion inhibitors.

Future Research Directions

The structural features of Methyl 2-methylquinoline-6-carboxylate make it an interesting candidate for further investigation in several areas:

-

Antimicrobial Screening: Given the known antimicrobial properties of many quinoline derivatives, this compound could be screened against a panel of bacterial and fungal strains.

-

Anticancer and Cytotoxicity Assays: Evaluation of its effect on various cancer cell lines could reveal potential as an anticancer agent.

-

Enzyme Inhibition Studies: Its potential to inhibit key enzymes involved in disease pathways could be explored through targeted assays.

The logical progression for investigating the therapeutic potential of this compound is outlined below.

Caption: A potential pathway for drug discovery research.

Safety and Handling

Based on data for related quinoline compounds, Methyl 2-methylquinoline-6-carboxylate should be handled with care. Quinolines can be harmful if swallowed and may cause skin and eye irritation.[9] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be stored in a cool, dry, and well-ventilated area.

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. synarchive.com [synarchive.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. medkoo.com [medkoo.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

Unlocking a Key Intermediate: A Technical Guide to Methyl 2-methylquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-methylquinoline-6-carboxylate (CAS Number: 108166-01-4) is a heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of Methyl 2-methylquinoline-6-carboxylate, including its chemical and physical properties, a detailed synthesis protocol, and its crucial role as a key intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical and Structural Data

Methyl 2-methylquinoline-6-carboxylate presents as a light grey to brown solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 108166-01-4 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][5] |

| Molecular Weight | 201.22 g/mol | [1][3] |

| IUPAC Name | methyl 2-methylquinoline-6-carboxylate | [3] |

| Synonyms | 2-Methylquinoline-6-carboxylic acid methyl ester, 6-Quinolinecarboxylic acid, 2-methyl-, methyl ester | [1] |

| Melting Point | 103-105 °C | [1] |

| Boiling Point (Predicted) | 320.3 ± 22.0 °C | [1] |

| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [1] |

| Form | Solid | [1] |

Synthesis Protocol

The synthesis of Methyl 2-methylquinoline-6-carboxylate is typically achieved through the esterification of 2-methyl-6-quinolinecarboxylic acid. The following protocol is based on established laboratory procedures.[1]

Experimental Procedure: Esterification of 2-Methyl-6-quinolinecarboxylic Acid

-

Reaction Setup: Dissolve 2-methyl-6-quinolinecarboxylic acid (1 equivalent) in methanol at 0°C.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise to the solution.

-

Reaction Conditions: Warm the reaction mixture to 65°C and stir for 12 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with dichloromethane and an aqueous sodium carbonate solution.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the final product.

-

Application in Drug Discovery: An Intermediate for HSF1 Pathway Inhibitors

Methyl 2-methylquinoline-6-carboxylate serves as a crucial intermediate in the synthesis of potent inhibitors of the Heat Shock Factor 1 (HSF1) pathway.[6][7] The HSF1 pathway is a critical cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and resistance to therapy.[4] Inhibition of this pathway represents a promising therapeutic strategy for various malignancies, including refractory ovarian cancer.[6][7]

Role in the Synthesis of HSF1 Inhibitors

In the development of HSF1 inhibitors, Methyl 2-methylquinoline-6-carboxylate undergoes further chemical modifications to produce the final active pharmaceutical ingredients. One key transformation is the oxidation of the 2-methyl group, often facilitated by reagents like selenium dioxide, to introduce a handle for further derivatization.[6][7]

Biological Activity of Downstream Compounds

While Methyl 2-methylquinoline-6-carboxylate itself is not the active therapeutic, the compounds synthesized from it have demonstrated significant biological activity. The table below summarizes the in vitro antiproliferative activity of a representative HSF1 inhibitor derived from this intermediate.

| Cell Line | Cancer Type | pGI₅₀ | Reference |

| OVCAR-3 | Ovarian Adenocarcinoma | > 8.0 | [7] |

| IGROV-1 | Ovarian Adenocarcinoma | 7.8 | [7] |

| A2780 | Ovarian Carcinoma | 7.7 | [7] |

| SK-OV-3 | Ovarian Adenocarcinoma | 7.6 | [7] |

pGI₅₀ is the negative logarithm of the concentration causing 50% growth inhibition.

Conclusion

Methyl 2-methylquinoline-6-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly within the domain of drug discovery and development. Its utility in the construction of potent HSF1 pathway inhibitors underscores its importance for researchers and scientists working on novel cancer therapeutics. The synthetic accessibility and the established role of its derivatives in targeting a key cancer-related pathway make it a compound of significant interest for further exploration and application in medicinal chemistry. As research into novel cancer therapies continues, the demand for such well-characterized and strategically important building blocks is likely to grow.

References

- 1. Methyl 2-Methyl-6-quinolinecarboxylate | 108166-01-4 [chemicalbook.com]

- 2. 2-甲基-6-喹啉羧酸 | 2-Methylquinoline-6-carboxylic acid | 635-80-3 - 乐研试剂 [leyan.com]

- 3. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2015049535A1 - Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1 - Google Patents [patents.google.com]

- 5. aablocks.com [aablocks.com]

- 6. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Molecular structure of Methyl 2-methylquinoline-6-carboxylate

An In-depth Technical Guide to Methyl 2-methylquinoline-6-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Methyl 2-methylquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its molecular structure, physicochemical properties, proposed synthetic pathways, and analytical characterization methods. Furthermore, it explores the compound's significance as a key intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery for neurological disorders. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activity. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes. Methyl 2-methylquinoline-6-carboxylate (CAS No: 108166-01-4) is a specific derivative that serves as a valuable building block in organic synthesis.[1] Its structure, combining the quinoline ring with a reactive methyl ester group, makes it an ideal precursor for creating more complex molecules. Research into related compounds, such as 2-substituted quinoline-6-carboxamides, has highlighted their potential as metabotropic glutamate receptor 1 (mGluR1) antagonists, suggesting a promising avenue for the treatment of neuropathic pain.[2] This guide consolidates the available technical information on Methyl 2-methylquinoline-6-carboxylate to support its application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of Methyl 2-methylquinoline-6-carboxylate is defined by its unique molecular structure and resulting chemical properties. The IUPAC name for this compound is methyl 2-methylquinoline-6-carboxylate.[3][4]

Caption: 2D Molecular Structure of Methyl 2-methylquinoline-6-carboxylate.

The key physicochemical properties derived from computational models are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H11NO2 | PubChem[3] |

| Molecular Weight | 201.22 g/mol | PubChem[3] |

| Exact Mass | 201.078978594 Da | PubChem[3] |

| CAS Number | 108166-01-4 | PubChem[3] |

| SMILES | CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC | PubChem[3] |

| InChIKey | KGSIXOOGGCSYTB-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 2.4 | PubChem[3] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[3] |

Synthesis and Purification

Caption: Proposed synthetic pathway for Methyl 2-methylquinoline-6-carboxylate.

Experimental Protocol: Synthesis (Proposed Esterification)

This protocol describes the final esterification step, starting from the commercially available 2-methylquinoline-6-carboxylic acid.

-

Reaction Setup: To a solution of 2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ester.

Experimental Protocol: Purification

Purification is critical to ensure the compound is suitable for subsequent applications.

-

Column Chromatography: A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is typically effective for eluting the product from a silica gel column. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Recrystallization: If the crude product is a solid, dissolving it in a minimum amount of a hot solvent and allowing it to cool slowly can yield high-purity crystals.

Spectroscopic and Analytical Data

Structural verification and purity assessment are essential. Analytical characterization of quinoline carboxylates typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] While a published spectrum for this specific molecule is not available, the expected data can be predicted based on its structure and data from similar compounds.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (5H): Multiple signals (doublets, triplets, singlets) in the δ 7.5-8.5 ppm range, characteristic of the substituted quinoline ring system. - Ester Methyl Protons (3H): A sharp singlet around δ 3.9-4.1 ppm. - Quinoline Methyl Protons (3H): A sharp singlet around δ 2.6-2.8 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region. - Aromatic Carbons (9C): Multiple signals between δ 120-150 ppm. - Ester Methyl Carbon (OCH3): A signal around δ 52-55 ppm. - Quinoline Methyl Carbon (CH3): A signal around δ 24-26 ppm. |

| Mass Spec. (ESI+) | - [M+H]⁺: Expected peak at m/z ≈ 202.08, corresponding to the protonated molecular ion. |

Experimental Protocol: Analytical Characterization

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) mass spectrometer to confirm the molecular weight.

-

Purity Analysis (HPLC): Assess purity using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector, using a mobile phase such as a gradient of acetonitrile in water.

Applications in Research and Drug Development

Methyl 2-methylquinoline-6-carboxylate is primarily valued as a chemical intermediate for constructing more complex molecules.[1] Its utility is particularly evident in the synthesis of libraries of compounds for screening in drug discovery programs. The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, providing a versatile handle for molecular elaboration.

The most significant application stems from research on related quinoline-6-carboxamides, which have been identified as potential antagonists of the mGluR1 receptor.[2] This receptor is implicated in various neurological processes, and its modulation is a key strategy in the development of treatments for conditions like chronic neuropathic pain.

Caption: Logical relationship of the core compound to drug discovery applications.

This connection makes Methyl 2-methylquinoline-6-carboxylate a molecule of high interest for medicinal chemists aiming to design and synthesize novel central nervous system (CNS) drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 3. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-quinoline-6-carboxylic acid methyl ester 95% | CAS: 108166-01-4 | AChemBlock [achemblock.com]

- 5. prepchem.com [prepchem.com]

- 6. 19575-07-6(Methyl quinoline-2-carboxylate) | Kuujia.com [kuujia.com]

An In-depth Technical Guide to Methyl 2-methylquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylquinoline-6-carboxylate, with the confirmed IUPAC name methyl 2-methylquinoline-6-carboxylate , is a heterocyclic aromatic compound belonging to the quinoline family.[1] Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile. This guide provides a comprehensive overview of Methyl 2-methylquinoline-6-carboxylate, including its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on data from structurally related compounds.

Chemical Properties of Methyl 2-methylquinoline-6-carboxylate:

| Property | Value |

| IUPAC Name | methyl 2-methylquinoline-6-carboxylate |

| Molecular Formula | C₁₂H₁₁NO₂[1] |

| Molecular Weight | 201.22 g/mol [1] |

| CAS Number | 108166-01-4[1] |

| Synonyms | METHYL 2-METHYL-6-QUINOLINECARBOXYLATE, 6-carbomethoxy-2-methyl quinoline |

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of Methyl 2-methylquinoline-6-carboxylate. The first step involves the synthesis of the precursor, 2-methylquinoline-6-carboxylic acid, via a Doebner-von Miller reaction. The second step is the esterification of the carboxylic acid to yield the final product.

Caption: Proposed two-step synthesis of Methyl 2-methylquinoline-6-carboxylate.

Potential Biological Activities and Mechanisms

Direct experimental data on the biological activity of Methyl 2-methylquinoline-6-carboxylate is limited. However, based on the activities of structurally similar quinoline-6-carboxylate derivatives and other quinoline compounds, we can infer its potential in several therapeutic areas.

Potential Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents.[2][3] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3]

Quantitative Data for Related Quinoline Derivatives (Anticancer Activity):

The following table summarizes the in vitro anticancer activity of several 2-substituted quinoline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound | R Group | Cell Line | IC₅₀ (µM) | Reference |

| Analogue 1 | 2-phenyl | HeLa | >50 | [4] |

| Analogue 2 | 2-phenyl | PC3 | >50 | [4] |

| Analogue 3 | 2-(3,4-methylenedioxyphenyl) | HeLa | 31.37 | [4] |

| Analogue 4 | 2-(3,4-methylenedioxyphenyl) | PC3 | 34.34 | [4] |

| Analogue 5 | 2-(p-tolyl) | MCF-7 | 8.3 | [4] |

Potential Signaling Pathway: EGFR Inhibition

Many quinoline-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation, survival, and metastasis.[5][6][7]

Caption: Simplified EGFR signaling pathway and potential inhibition by quinoline derivatives.

Potential Neurological Activity

Derivatives of quinoline-6-carboxamide have been investigated as antagonists of the metabotropic glutamate receptor 1 (mGluR1).[8] mGluR1 is implicated in various neurological and psychiatric disorders, making it an attractive drug target.

Quantitative Data for Related Quinoline-6-Carboxamides (mGluR1 Antagonism):

The table below presents the mGluR1 antagonistic activity of a series of 2-substituted quinoline-6-carboxamide derivatives.

| Compound | R¹ Group | R² Group | % Inhibition @ 10 µM | IC₅₀ (µM) | Reference |

| 13a | Piperidinyl | -NHCH₃ | 68 | 2.16 | [8] |

| 13b | Piperidinyl | -NHC₂H₅ | 62 | 3.54 | [8] |

| 12a | Pyrrolidinyl | -NHCH₃ | 55 | 5.23 | [8] |

| 12b | Pyrrolidinyl | -NHC₂H₅ | 48 | 8.91 | [8] |

Signaling Pathway: mGluR1

Group I mGluRs, including mGluR1, are coupled to Gq proteins and activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[9][10] This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC).

Caption: The mGluR1 signaling pathway and its potential antagonism by quinoline derivatives.

Potential Antimicrobial Activity

Quinolone antibiotics, a class of compounds structurally related to quinolines, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][11] This makes the quinoline scaffold a promising starting point for the development of new antibacterial agents.

Quantitative Data for Related Quinoline Derivatives (Antimicrobial Activity):

The following table shows the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Analogue A | S. aureus | 3.125 | [12] |

| Analogue B | E. coli | 100 | [12] |

| Analogue C | P. aeruginosa | 100 | [12] |

| Analogue D | MRSA | 0.75 | [13] |

| Analogue E | VRE | 0.75 | [13] |

Mechanism of Action: DNA Gyrase Inhibition

Quinolone and quinoline-based antibacterial agents function by stabilizing the complex between DNA gyrase and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death.[8][11]

Caption: Mechanism of bacterial DNA gyrase inhibition by quinoline derivatives.

Experimental Protocols

The following are representative protocols for evaluating the potential biological activities of Methyl 2-methylquinoline-6-carboxylate, based on standard methodologies for similar compounds.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[14]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of Methyl 2-methylquinoline-6-carboxylate in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

-

Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol for In Vitro Antimicrobial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Compound Preparation: Prepare a stock solution of Methyl 2-methylquinoline-6-carboxylate in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Methyl 2-methylquinoline-6-carboxylate is a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is not extensively available, the known activities of structurally related quinoline derivatives suggest significant potential in the fields of oncology, neurology, and infectious diseases. Further investigation, including the synthesis and comprehensive biological evaluation of Methyl 2-methylquinoline-6-carboxylate and its analogues, is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such future research endeavors.

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 9. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Spectral Data of Methyl 2-methylquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectral data for Methyl 2-methylquinoline-6-carboxylate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds. The information is intended to serve as a reference for the identification and characterization of Methyl 2-methylquinoline-6-carboxylate.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-methylquinoline-6-carboxylate. These predictions are derived from spectral data of related compounds, including 2-methylquinoline, quinoline-6-carboxylic acid derivatives, and other substituted quinolines.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-methylquinoline-6-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 8.7 | s | 1H | H5 |

| ~8.1 - 8.3 | d | 1H | H8 |

| ~8.0 - 8.2 | d | 1H | H4 |

| ~7.8 - 8.0 | dd | 1H | H7 |

| ~7.4 - 7.6 | d | 1H | H3 |

| ~3.9 - 4.1 | s | 3H | -OCH₃ |

| ~2.7 - 2.9 | s | 3H | -CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-methylquinoline-6-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~166 - 168 | C=O (ester) |

| ~158 - 160 | C2 |

| ~147 - 149 | C8a |

| ~136 - 138 | C4 |

| ~130 - 132 | C8 |

| ~129 - 131 | C6 |

| ~128 - 130 | C5 |

| ~127 - 129 | C7 |

| ~125 - 127 | C4a |

| ~122 - 124 | C3 |

| ~52 - 54 | -OCH₃ |

| ~24 - 26 | -CH₃ |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands for Methyl 2-methylquinoline-6-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | C-H stretch (aromatic) |

| ~2950 - 3000 | Medium | C-H stretch (methyl) |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1600 - 1620 | Medium | C=N stretch (quinoline) |

| ~1450 - 1580 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 - 1300 | Strong | C-O stretch (ester) |

| ~1100 - 1200 | Medium | C-O stretch (ester) |

| ~750 - 900 | Strong | C-H bend (out-of-plane, aromatic) |

Table 4: Predicted Mass Spectrometry Fragmentation for Methyl 2-methylquinoline-6-carboxylate

| m/z | Proposed Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 186 | [M - CH₃]⁺ |

| 170 | [M - OCH₃]⁺ |

| 142 | [M - COOCH₃]⁺ |

| 115 | [C₉H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of Methyl 2-methylquinoline-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[1]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[1]

-

¹H NMR Spectrum Acquisition: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay. For dilute samples, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[1]

-

¹³C NMR Spectrum Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

Infrared (IR) Spectroscopy

For solid samples, the thin solid film or KBr pellet methods are common.[2][3][4]

-

Thin Solid Film Method: The solid sample is dissolved in a volatile solvent. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.[2]

-

Potassium Bromide (KBr) Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a thin, transparent pellet, which is placed in the spectrometer for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds.[5][6][7][8][9]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum.[7]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like Methyl 2-methylquinoline-6-carboxylate.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. acdlabs.com [acdlabs.com]

Solubility Profile of Methyl 2-methylquinoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-methylquinoline-6-carboxylate. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility based on the general properties of quinoline derivatives and furnishes detailed experimental protocols for its determination. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction to Methyl 2-methylquinoline-6-carboxylate

Methyl 2-methylquinoline-6-carboxylate is a heterocyclic organic compound with the chemical formula C₁₂H₁₁NO₂.[1][2] As a derivative of quinoline, it is a molecule of interest in medicinal chemistry and drug discovery. Quinolines are known scaffolds for the development of various therapeutic agents.[3][4] Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, as solubility significantly impacts bioavailability and efficacy.[5]

Expected Solubility Profile

Generally, quinoline and its derivatives are characterized by their aromatic and heterocyclic nature, which leads to good solubility in many organic solvents.[6] Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[7] The low aqueous solubility of many substituted quinoline derivatives can be attributed to their predominantly hydrophobic bicyclic aromatic structure.[8]

For methyl 2-methylquinoline-6-carboxylate, the presence of the methyl and methyl carboxylate groups will influence its polarity and hydrogen bonding capabilities, thereby affecting its solubility in different solvents. It is anticipated to have limited solubility in aqueous solutions and higher solubility in organic solvents. A safety data sheet for the compound indicates its water solubility as "N/A", suggesting it is not readily soluble in water.[9]

Table 1: Anticipated Qualitative Solubility of Methyl 2-methylquinoline-6-carboxylate in Various Solvents

| Solvent Class | Specific Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The quinoline core is hydrophobic, but the ester group may allow for some interaction with protic solvents. Solubility is expected to be limited in water but may increase in alcohols.[7][8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | These solvents are effective at solvating polar and nonpolar compounds. Quinolines generally show good solubility in these types of solvents.[6] |

| Nonpolar Aprotic | Dichloromethane, Chloroform, 1,4-Dioxane | Good | The aromatic quinoline ring is expected to interact favorably with nonpolar solvents. The compound has been used in reactions with 1,4-dioxane as a solvent.[10][11][12] |

| Nonpolar | Hexane, Toluene | Low to Moderate | While the aromatic ring has nonpolar character, the presence of the nitrogen and ester group may limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like methyl 2-methylquinoline-6-carboxylate. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[6][13]

3.1. Materials and Equipment

-

Methyl 2-methylquinoline-6-carboxylate

-

Selected solvents (e.g., water, ethanol, DMSO, dichloromethane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

3.2. Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a known amount of methyl 2-methylquinoline-6-carboxylate and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

-

Prepare a series of calibration standards by performing serial dilutions of the stock solution.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to construct a calibration curve of response versus concentration.[5]

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid methyl 2-methylquinoline-6-carboxylate to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6][14]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the time should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[13]

-

-

Phase Separation:

-

Quantification:

-

Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration standards (e.g., HPLC-UV).[5][13]

-

Determine the concentration of methyl 2-methylquinoline-6-carboxylate in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While specific quantitative solubility data for methyl 2-methylquinoline-6-carboxylate remains to be extensively documented, its chemical structure suggests a solubility profile common to many quinoline derivatives: poor aqueous solubility and good solubility in various organic solvents. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for accurately determining the solubility of this compound in relevant solvent systems, which is a critical step for advancing its potential therapeutic applications.

References

- 1. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-methylquinoline-6-carboxylate | 108166-01-4 [sigmaaldrich.com]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. solubility experimental methods.pptx [slideshare.net]

Potential Biological Activities of Methyl 2-methylquinoline-6-carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Methyl 2-methylquinoline-6-carboxylate is a heterocyclic organic compound belonging to the quinoline family. While specific biological data for this particular molecule is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in a wide array of biologically active compounds. This technical guide consolidates information on the known biological activities of structurally related quinoline derivatives to infer the potential therapeutic applications of Methyl 2-methylquinoline-6-carboxylate. This document provides a comprehensive overview of potential anticancer, antimalarial, and receptor antagonist activities, complete with detailed experimental protocols and visual representations of relevant signaling pathways to guide future research and drug discovery efforts.

Introduction

The quinoline ring system is a prominent structural motif in numerous natural products and synthetic compounds with significant therapeutic value.[1] From the historical antimalarial quinine to modern anticancer agents and receptor modulators, the versatility of the quinoline scaffold continues to be a focal point in medicinal chemistry.[1][2] Methyl 2-methylquinoline-6-carboxylate, with its characteristic 2-methyl and 6-carboxylate substitutions, presents an intriguing candidate for biological investigation. This guide explores the potential biological activities of this compound by examining the established activities of its structural analogs. The potential activities discussed herein include:

-

Anticancer Activity

-

Antimalarial Activity

-

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism

-

P2X7 Receptor (P2X7R) Antagonism

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3][4] The cytotoxic effects of numerous quinoline analogs have been evaluated against a range of cancer cell lines.[1][3]

Quantitative Data on Related Compounds

The following table summarizes the anticancer activity of various quinoline derivatives against different cancer cell lines, providing a reference for the potential potency of new analogs like Methyl 2-methylquinoline-6-carboxylate.

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-(4H)-yl)benzenesulfonamide | MCF-7 (Breast) | Comparable to Doxorubicin | [1] |

| 10-nitro-6-phenyl-6H-chromene[4,3-b]quinoline | A549 (Lung), MCF-7 (Breast), B16F10 (Melanoma) | Good Activity | [1] |

| 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide | MCF-7 (Breast) | 5.069 µM | [5] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [3] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314–4.65 µg/cm³ | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Methyl 2-methylquinoline-6-carboxylate (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Methyl 2-methylquinoline-6-carboxylate in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction

Many quinoline-based anticancer agents exert their effect by inducing apoptosis (programmed cell death). A simplified diagram of a common apoptotic pathway is presented below.

Caption: Simplified intrinsic apoptosis pathway.

Potential Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and mefloquine.[7] These compounds are thought to interfere with heme detoxification in the parasite's food vacuole.

Quantitative Data on Related Compounds

The following table presents the in vitro antimalarial activity of several quinoline derivatives against Plasmodium falciparum.

| Compound | P. falciparum Strain | Activity (IC50) | Reference |

| Chloroquine | W2 (CQR) | 0.23 ± 0.07 µM | [7] |

| Quinoline-pyrazole hybrid | - | 0.036 µg/mL | [7] |

| 2,4-bis{4-[(2-dimethylaminoethyl)aminomethyl] phenyl} quinoline | 3D7 (CQS) & W2 (CQR) | 0.032 - 0.34 µM | [7] |

| Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | 0.014 - 5.87 µg/mL | [5] |

| 2,8-bis-(trifluoromethyl)quinoline derivative | - | 0.083 µM | [8] |

Experimental Protocol: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[7]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI 1640 with supplements)

-

Methyl 2-methylquinoline-6-carboxylate

-

SYBR Green I dye

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

96-well microplate (black)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of Methyl 2-methylquinoline-6-carboxylate in the culture medium.

-

Assay Setup: Add 50 µL of the compound dilutions to the wells of a 96-well plate. Add 50 µL of the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well. Include parasite-free red blood cells as a background control and infected red blood cells without the drug as a positive control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition for each drug concentration compared to the positive control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening compounds for antimalarial activity.

Caption: Antimalarial drug discovery workflow.

Potential mGluR1 Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor involved in modulating excitatory synaptic transmission.[9] Antagonists of mGluR1 are being investigated for the treatment of various neurological and psychiatric disorders.[10]

Quantitative Data on a Related Antagonist

| Compound | Assay Type | Species | Potency (IC50/Ki) | Reference |

| A-841720 | Calcium Mobilization | Human | IC50 = 11 nM | [9] |

| A-841720 | Radioligand Binding | Human | Ki = 4.4 nM | [9] |

Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.

Materials:

-

HEK293 cells stably expressing human mGluR1

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

mGluR1 agonist (e.g., Glutamate or DHPG)

-

Methyl 2-methylquinoline-6-carboxylate

-

Fluorescence plate reader with an integrated liquid handling system

Procedure:

-

Cell Plating: Plate the mGluR1-expressing cells in a 384-well black-walled microplate and incubate overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

-

Compound Addition: Add varying concentrations of Methyl 2-methylquinoline-6-carboxylate to the wells and incubate for a short period (e.g., 2.5 minutes).

-

Agonist Addition and Measurement: Add a submaximal concentration (EC80) of the mGluR1 agonist to the wells and immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the inhibitory effect of the compound on the agonist-induced calcium mobilization and calculate the IC50 value.

Signaling Pathway: mGluR1 Signaling

The diagram below illustrates the canonical signaling pathway of mGluR1 and the point of inhibition by an antagonist.

Caption: mGluR1 signaling pathway and antagonist inhibition.

Potential P2X7R Antagonism

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is involved in inflammatory responses.[11] Antagonists of P2X7R are being explored for the treatment of inflammatory diseases.

Quantitative Data on Related Antagonists

The following table shows the potency of some known P2X7R antagonists.

| Compound | Assay Type | Cell Line | Species | Agonist | IC50 (nM) | Reference |

| A-740003 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 40 | [11] |

| A-438079 | Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | 300 | [11] |

| Brilliant Blue G | Dye Uptake | J774.G8 | - | ATP | 1.3-2.6 µM | [12] |

| Oxidized ATP | Dye Uptake | J774.G8 | - | ATP | 173-285 µM | [12] |

Experimental Protocol: Dye Uptake Assay

Activation of P2X7R leads to the formation of a large pore permeable to fluorescent dyes like YO-PRO-1 or propidium iodide (PI). Antagonists block this dye uptake.[13]

Materials:

-

Cells expressing P2X7R (e.g., J774.G8 macrophages)

-

Assay buffer

-

Fluorescent dye (e.g., Propidium Iodide)

-

P2X7R agonist (e.g., ATP or BzATP)

-

Methyl 2-methylquinoline-6-carboxylate

-

96-well plate (black, clear bottom)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Compound Incubation: Pre-incubate the cells with various concentrations of Methyl 2-methylquinoline-6-carboxylate for 15-60 minutes at 37°C.

-

Agonist and Dye Addition: Add the P2X7R agonist and the fluorescent dye to the wells.

-

Incubation: Incubate for an additional 5-15 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize dye uptake with a fluorescence microscope.

-

Data Analysis: Quantify the inhibition of agonist-induced dye uptake and determine the IC50 value.

Logical Relationship: P2X7R Antagonist Screening

The following diagram outlines the logical flow for identifying and characterizing P2X7R antagonists.

Caption: P2X7R antagonist discovery cascade.

Conclusion

While direct experimental evidence for the biological activities of Methyl 2-methylquinoline-6-carboxylate is not yet available, the extensive body of research on the quinoline scaffold strongly suggests its potential as a versatile pharmacophore. The information and protocols provided in this technical guide offer a solid foundation for initiating the biological evaluation of this compound. Researchers are encouraged to explore its potential as an anticancer, antimalarial, or receptor antagonist agent. The provided methodologies can be adapted to investigate these and other potential biological activities, ultimately contributing to the development of novel therapeutic agents.

References

- 1. neuroquantology.com [neuroquantology.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. An Improved Method for P2X7R Antagonist Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]

Quinoline Derivatives: A Comprehensive Technical Guide to Their Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, leading to the development of potent therapeutic agents.[1][4] This technical guide provides an in-depth review of the synthesis, applications, and mechanisms of action of quinoline derivatives, with a focus on their anticancer, antimalarial, antibacterial, antiviral, and neuroprotective properties. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the field of drug discovery and development.

Anticancer Applications

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][5] These mechanisms include the induction of apoptosis, inhibition of crucial signaling pathways like those involving tyrosine kinases, and the disruption of cell migration.[5][6]

Mechanism of Action: Apoptosis Induction and Tyrosine Kinase Inhibition

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[7] Some derivatives have been shown to activate both the extrinsic (caspase-8 dependent) and intrinsic (caspase-9 dependent) apoptotic pathways.[7] This dual activation leads to the downstream activation of executioner caspases, such as caspase-3, culminating in cell death.[7][8]

Furthermore, many quinoline-based compounds act as potent inhibitors of receptor tyrosine kinases (RTKs), which are often overexpressed or dysregulated in cancer cells.[9][10] By blocking the activity of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGF-R), these derivatives can halt key signaling cascades responsible for cell proliferation, survival, and angiogenesis.[11][12][13]

Quantitative Data: Anticancer Activity

The in vitro anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-styrylquinolines | DLD1 (Colorectal) | 31.80 - 42.52 (nM) | [13] |

| Schiff's base derivatives | EGFR Receptor | 0.12 ± 0.05 | [13] |

| 3,6-disubstituted quinoline | MKN45 | 0.093 | [13] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 | 2 - 16 | [8] |

| 3-substituted quinolines | PDGF-RTK | < 0.02 | [12] |

Antimalarial Applications

Quinoline-based drugs, such as chloroquine and quinine, have been cornerstones of antimalarial therapy for decades.[14][15] Their primary mechanism of action targets a critical detoxification process within the malaria parasite, Plasmodium falciparum.[6]

Mechanism of Action: Inhibition of Heme Detoxification

During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[16] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process also known as biocrystallization.[14][15] Quinoline derivatives accumulate in the parasite's acidic digestive vacuole and interfere with this process.[6] They cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[16][17]

Quantitative Data: Antimalarial Activity

The potency of antimalarial quinoline derivatives is assessed by their IC50 values against P. falciparum strains, including those resistant to standard drugs like chloroquine (CQR).

| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |

| 4-aminoquinoline hybrid | CQR (PfK1) | 0.06 ± 0.04 | |

| 2-methylquinoline derivative | CQR (PfDd2) | 0.033 ± 0.007 | |

| Quinoline-pyrimidine hybrid | Not Specified | 0.043 (µg/mL) | |

| Quinoline-sulfonamide hybrid | CQR (K1) | 0.36 |

Antibacterial and Antiviral Applications

The quinoline scaffold is also prevalent in a wide range of antimicrobial agents. Fluoroquinolones, a major class of synthetic antibiotics, feature a quinoline core. Furthermore, numerous quinoline derivatives have demonstrated significant activity against various viral pathogens.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.[2]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [18] |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | [18] |

| Quinoline derivative (6) | C. difficile | 1.0 | [19] |

| N-sulfonyl quinoline (6) | E. coli, S. aureus | 3.12 | [20][21] |

| Quinoline-based amide (3c) | S. aureus | 2.67 | [22] |

Quantitative Data: Antiviral Activity

Antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration that inhibits viral replication by 50%.

| Compound Class | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Quinoline analogue (19) | Enterovirus D68 | RD | 0.05 - 0.10 |[23] | | Quinoline-morpholine hybrid (1) | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 |[24] | | Quinoline derivative (1ae) | Influenza A (IAV) | Not Specified | 1.87 ± 0.58 |[25] | | Quinoline derivative (1g) | RSV | Not Specified | 3.10 |[25] | | Imidazoquinoline (2h) | Hepatitis C (HCV) | Replicon Assay | 3.1 |[26] |

Neuroprotective Applications